An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-propoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical and fragrance industries. Its structure, featuring both an ethoxy and a propoxy group on the benzaldehyde ring, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its known chemical properties, a proposed synthesis protocol based on analogous well-documented reactions, and a discussion of its potential applications in research and drug development.
Chemical and Physical Properties
The known physical and chemical properties of 3-Ethoxy-4-propoxybenzaldehyde are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key physical properties such as boiling point, density, and solubility have not been extensively documented in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | ChemicalBook[1], Matrix Scientific[2] |
| Molecular Weight | 208.25 g/mol | ChemicalBook[1] |
| Melting Point | 41-42 °C | ChemicalBook[1] |
| CAS Number | 350988-41-9 | ChemicalBook[1], Matrix Scientific[2] |
| Appearance | Not specified, likely a solid at room temperature given the melting point. | Inferred |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
Proposed Experimental Protocol: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
This proposed protocol is adapted from the known synthesis of 3-Ethoxy-4-methoxybenzaldehyde.
Materials:
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3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)
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1-Bromopropane (or other suitable propylating agent)
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone (or another suitable polar aprotic solvent)
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Dichloromethane (for extraction)
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Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (approximately 1.5 equivalents), and a suitable volume of anhydrous acetone to ensure adequate stirring.
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Addition of Propylating Agent: While stirring the mixture, add 1-bromopropane (approximately 1.2 equivalents) dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone using a rotary evaporator.
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Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 3-Ethoxy-4-propoxybenzaldehyde can be purified by recrystallization or column chromatography to obtain the final product.
Visualizing the Proposed Synthesis Workflow
The logical flow of the proposed synthesis is depicted in the following diagram:
Caption: Proposed synthesis workflow for 3-Ethoxy-4-propoxybenzaldehyde.
Reactivity and Potential Applications
The chemical reactivity of 3-Ethoxy-4-propoxybenzaldehyde is primarily dictated by the aldehyde functional group. This group can undergo a variety of chemical transformations, making the molecule a valuable intermediate in organic synthesis. Key reactions include:
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-ethoxy-4-propoxybenzoic acid).
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Reduction: The aldehyde can be reduced to the corresponding alcohol (3-ethoxy-4-propoxybenzyl alcohol).
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Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary or tertiary amine.
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Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation or Knoevenagel condensation.
Given its structural similarity to other substituted benzaldehydes with known biological activities, 3-Ethoxy-4-propoxybenzaldehyde could be a target for investigation in several areas of drug development:
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Enzyme Inhibition: Analogous compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, have shown acetylcholinesterase inhibition activity. It is plausible that 3-Ethoxy-4-propoxybenzaldehyde could be explored for similar or other enzyme inhibitory roles.
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Antimicrobial Agents: Benzaldehyde derivatives are known to possess antimicrobial properties. The specific combination of ethoxy and propoxy groups may modulate this activity.
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Scaffold for Drug Synthesis: The reactivity of the aldehyde group allows for the facile introduction of diverse chemical moieties, making it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Currently, there is no specific information in the searched literature detailing the use of 3-Ethoxy-4-propoxybenzaldehyde in any signaling pathways.
Safety and Handling
Based on the available information for 3-Ethoxy-4-propoxybenzaldehyde, it is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
3-Ethoxy-4-propoxybenzaldehyde is a substituted benzaldehyde with potential as a synthetic intermediate. While its physical and biological properties are not as extensively documented as some of its close analogs, its chemical structure suggests a range of possible applications in organic synthesis and medicinal chemistry. The proposed synthesis protocol, based on established Williamson ether synthesis, provides a viable route for its preparation. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound and to explore its potential in drug discovery and development.
